ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate
Description
This compound features a multi-heterocyclic architecture: a 1,3-thiazole-5-carboxylate core linked via an amide bond to a butanoyl chain bearing a sulfanyl group. The sulfanyl group bridges to a 5H-[1,2,4]triazino[5,6-b]indole moiety substituted with a propenyl group.
Properties
Molecular Formula |
C23H24N6O3S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H24N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h5,8-11,16H,1,6-7,12H2,2-4H3,(H,24,26,30) |
InChI Key |
MNKTZTXSGHHQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by the formation of the triazine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing thiazole and triazine structures exhibit significant anticancer properties. Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.
In vitro studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . These findings suggest that ethyl 4-methyl derivatives may also possess similar anticancer mechanisms.
Antimicrobial Properties
The presence of thiazole and triazine rings in this compound suggests potential antimicrobial activity. Compounds with these functional groups have been reported to exhibit broad-spectrum antibacterial and antifungal properties . Preliminary assays could be conducted to evaluate its efficacy against common pathogens.
Antitubercular Activity
Similar derivatives have shown promising results against Mycobacterium tuberculosis, making this compound a candidate for further exploration in tuberculosis treatment . The structural features may enhance its interaction with bacterial targets.
Case Study 1: Anticancer Evaluation
In a study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds were synthesized and tested for anticancer activity against the NCI 60 cancer cell line panel. Compounds exhibiting structural similarities to ethyl 4-methyl derivatives demonstrated significant cytotoxic effects at low micromolar concentrations .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of novel thiazole derivatives against various bacterial strains. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics . This suggests that ethyl 4-methyl derivatives could be optimized for improved efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Analogs and Differences
Bioactivity and Pharmacokinetic Comparisons
Table 2: Bioactivity and Similarity Metrics
Key Findings :
- Tanimoto Scores: The methyl-substituted triazinoindole analog () shares 82% structural similarity with the target compound, suggesting overlapping bioactivity (e.g., HDAC inhibition) .
- Bioactivity Clustering: Triazinoindole-containing compounds cluster with epigenetic modulators, while tetrazole analogs align with alkylating agents (e.g., Chlorambucil-like activity) .
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Key Insights :
Biological Activity
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Compound Overview
The compound features a unique structure that includes:
- Thiazole and Triazine Rings : These heterocyclic structures are known for their diverse biological activities.
- Sulfanyl Group : Often associated with antimicrobial properties.
- Alkene Substituent : The prop-2-en-1-yl group may contribute to its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiazoles and triazines have shown efficacy against various cancer cell lines:
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities.
Antimicrobial Activity
The compound's sulfanyl group indicates potential antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential of the compound in combating bacterial infections.
Other Biological Activities
Compounds with similar structures have also been reported to exhibit:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Anti-inflammatory Effects : Reducing inflammation in various models.
A study demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Synthesis and Evaluation
A recent study synthesized derivatives of thiazole and evaluated their biological activities. The synthesized compounds were tested for their antiproliferative effects on cancer cell lines and showed promising results:
- Synthesis Method : The compounds were synthesized using a multi-step approach involving condensation reactions between appropriate precursors.
- Biological Testing : The antiproliferative activity was assessed using MTT assays across multiple cancer cell lines.
The study found that certain modifications to the thiazole ring enhanced activity significantly, indicating structure–activity relationships (SAR) that could guide future drug design efforts .
Toxicity Studies
Preliminary toxicity studies on related thiazole compounds suggest low acute toxicity profiles, making them suitable candidates for further development. The LD50 values were significantly higher than those of conventional chemotherapeutics, indicating a favorable safety margin .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a triazinoindole-thiol derivative with a functionalized thiazole-carboxylate intermediate. Key steps include refluxing in ethanol or DMF with catalysts (e.g., glacial acetic acid) and purification via recrystallization or column chromatography . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Characterization should include -/-NMR, FTIR, and HPLC-MS to confirm purity and structural integrity .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability assays (e.g., MTT assay). Structure-activity relationships (SARs) can be derived by comparing analogs with modifications to the triazinoindole or thiazole moieties. Reference similar triazole-thiadiazine derivatives tested against microbial or cancer cell lines for methodological guidance .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity or binding mechanisms?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways or molecular docking simulations (e.g., AutoDock Vina) to predict target binding. Tools like COMSOL Multiphysics can simulate reaction kinetics, while AI-driven platforms (e.g., ICReDD’s workflow) enable predictive optimization of synthetic routes . Cross-validate computational results with experimental data, such as crystallographic structures or kinetic measurements .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Conduct dose-response curves across multiple assays (e.g., enzymatic vs. cell-based) and validate purity via HPLC. Compare results with structurally similar compounds, such as triazino[5,6-b]indole derivatives, to identify trends . Reproducibility studies under standardized conditions (e.g., ISO guidelines) are critical.
Q. What experimental approaches are suitable for elucidating the compound’s metabolic stability?
- Methodological Answer : Perform in vitro metabolic assays using liver microsomes or hepatocytes, monitoring degradation via LC-MS. For in vivo studies, use isotopic labeling (e.g., ) to track metabolites in rodent models. Compare with analogs like 5-propyl-5H-triazinoindole-thiol derivatives to assess substituent effects on stability .
Q. How can researchers design experiments to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Use techniques like surface plasmon resonance (SPR) for binding affinity measurements or CRISPR-Cas9 gene editing to knock out putative targets in cell lines. For mechanistic studies, combine proteomics (e.g., affinity pull-down assays) with transcriptomic profiling to identify downstream pathways .
Methodological Considerations for Data Integrity
Q. What strategies ensure robust data management in complex synthesis workflows?
- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data tracking and use cheminformatics software (e.g., ChemAxon) to catalog reaction conditions. Apply FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata organization. Cross-reference synthetic yields with literature protocols (e.g., triazinoindole-thiol coupling in ) to identify outliers .
Q. How should stability studies be structured to determine optimal storage conditions?
- Methodological Answer : Conduct accelerated stability testing under varied temperatures (-20°C to 25°C), humidity (40–80% RH), and light exposure. Monitor degradation via HPLC and FTIR at intervals (e.g., 0, 3, 6 months). For analogs like 5-alkyl-triazinoindoles, storage at -20°C in amber vials with desiccants is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
